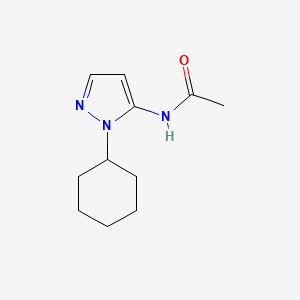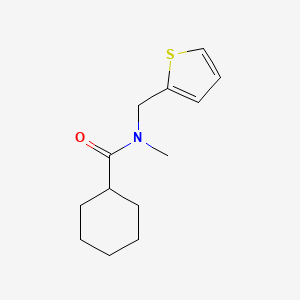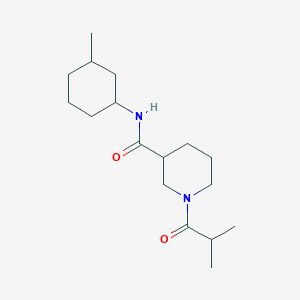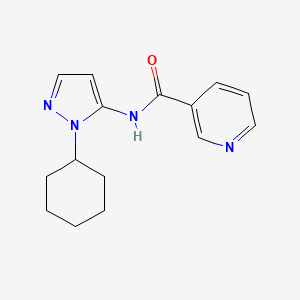![molecular formula C21H24N4O2S B7511516 4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)
4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide, also known as PBIT, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. PBIT is a benzimidazole derivative that has been synthesized using specific methods and has unique properties that make it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of 4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This compound binds to the colchicine site of tubulin, preventing the polymerization of microtubules and disrupting the normal cell division process. This disruption leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-tumor activity, this compound has also been found to have anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. This compound has also been found to scavenge free radicals, which are unstable molecules that can damage cells and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide in lab experiments is its specificity for tubulin. This compound selectively binds to the colchicine site of tubulin, which makes it a useful tool for studying the role of microtubules in cell division. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide. One direction is to investigate its potential as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine the efficacy of this compound in vivo and to optimize its dosing and administration. Another direction is to explore the potential of this compound in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify other potential targets for its activity.
Synthesemethoden
The synthesis of 4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide involves a series of chemical reactions that start with the reaction of 2-mercaptoacetic acid with 1-pentyl-1H-benzimidazole-2-thiol. This reaction produces 2-(1-pentylbenzimidazol-2-yl)sulfanylacetic acid, which is then converted to its acid chloride derivative. The acid chloride derivative is then reacted with 4-aminobenzamide to produce this compound.
Wissenschaftliche Forschungsanwendungen
4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Eigenschaften
IUPAC Name |
4-[[2-(1-pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-2-3-6-13-25-18-8-5-4-7-17(18)24-21(25)28-14-19(26)23-16-11-9-15(10-12-16)20(22)27/h4-5,7-12H,2-3,6,13-14H2,1H3,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZYEYUXNDQLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)




![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)




